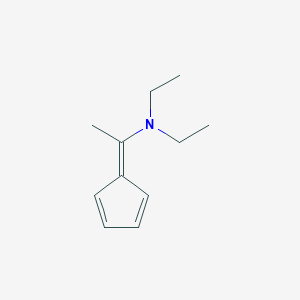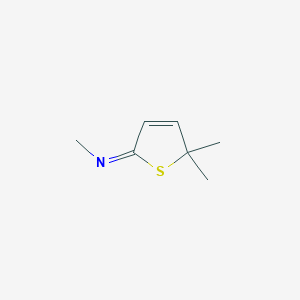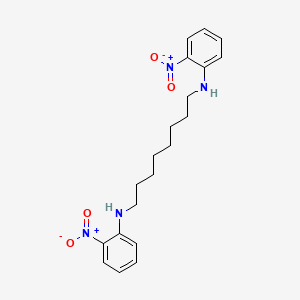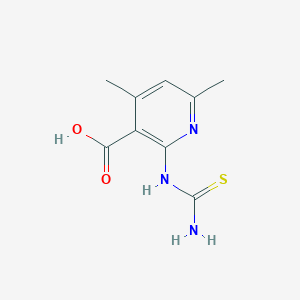![molecular formula C13H17N3O3 B14232799 Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- CAS No. 821776-93-6](/img/structure/B14232799.png)
Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- is a complex organic compound with a molecular formula of C12H17N3O3. This compound is characterized by the presence of a benzonitrile core substituted with a nitro group and a propylamino group linked to a methoxyethyl chain. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- typically involves multi-step organic reactions. One common method involves the nitration of benzonitrile followed by the introduction of the propylamino and methoxyethyl groups. The nitration process usually requires concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzonitriles and their derivatives, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propylamino group enhances its solubility and facilitates its transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler compound with a similar core structure but lacking the nitro and propylamino groups.
2-Nitrobenzonitrile: Contains a nitro group but lacks the propylamino and methoxyethyl groups.
5-Nitro-2-(propylamino)benzonitrile: Similar but does not have the methoxyethyl group.
Uniqueness
Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
821776-93-6 |
|---|---|
Molekularformel |
C13H17N3O3 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
5-[2-methoxyethyl(propyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H17N3O3/c1-3-6-15(7-8-19-2)12-4-5-13(16(17)18)11(9-12)10-14/h4-5,9H,3,6-8H2,1-2H3 |
InChI-Schlüssel |
KRYHLQBSMGOUEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)


![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)

![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)
![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)

![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)

![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)
